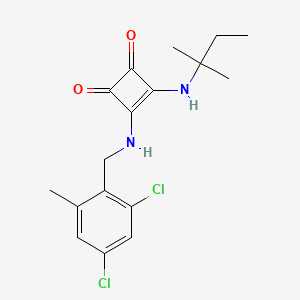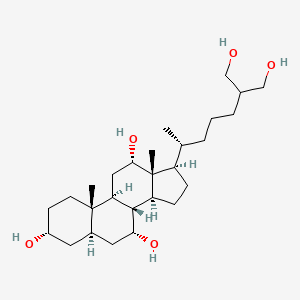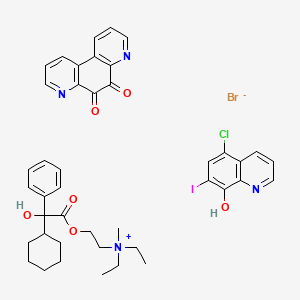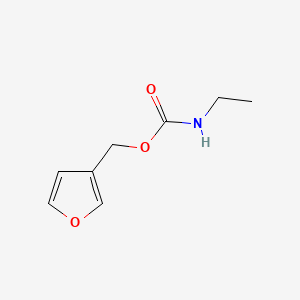
Ácido hidroxicítrico
Descripción general
Descripción
Hydroxycitric acid is a derivative of citric acid found in various tropical plants, including Garcinia cambogia and Hibiscus sabdariffa . It is known for its potential effects on weight management and lipid metabolism. The compound exists in four isomeric forms: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid, with the (-)-hydroxycitric acid isomer being the most prevalent in Garcinia cambogia .
Aplicaciones Científicas De Investigación
Hydroxycitric acid has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Hydroxycitric acid (HCA), a major active ingredient of Garcinia cambogia extracts, primarily targets the enzyme ATP citrate lyase . This enzyme is responsible for converting citrate into oxaloacetate and acetyl CoA , which are key components in fat and carbohydrate metabolism .
Mode of Action
HCA acts as a competitive inhibitor of ATP citrate lyase . By blocking this enzyme, HCA prevents the conversion of citrate into oxaloacetate and acetyl CoA . This inhibition disrupts the synthesis of fatty acids and cholesterol, thereby reducing fat storage in the body .
Biochemical Pathways
The primary biochemical pathway affected by HCA is the citric acid cycle . By inhibiting ATP citrate lyase, HCA disrupts the conversion of citrate to oxaloacetate and acetyl CoA, key steps in this cycle . This leads to a reduction in fatty acid, triglyceride, and cholesterol synthesis . Additionally, HCA promotes autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .
Pharmacokinetics
The pharmacokinetics of HCA, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of hca is currently limited . It’s known that the bioavailability of HCA can be influenced by factors such as the form in which it’s consumed (e.g., free form or as a salt), the presence of other compounds, and individual metabolic differences .
Result of Action
The inhibition of ATP citrate lyase by HCA leads to several molecular and cellular effects. These include a significant reduction in body weight gain, fat accumulation, and serum levels of triglycerides, cholesterol, HDL, and LDL . Moreover, HCA treatment can improve anthropometric parameters and metabolic state in obese subjects .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the presence of other compounds in the diet can affect the absorption and effectiveness of HCA . Additionally, individual metabolic differences can influence how HCA is processed in the body . More research is needed to fully understand the impact of these and other environmental factors on the action of HCA.
Análisis Bioquímico
Biochemical Properties
Hydroxycitric acid plays a significant role in biochemical reactions, primarily by inhibiting the enzyme ATP citrate lyase. This enzyme is crucial for converting citrate into oxaloacetate and acetyl coenzyme A, which are essential for fatty acid synthesis. By inhibiting ATP citrate lyase, hydroxycitric acid reduces the availability of acetyl coenzyme A, thereby decreasing the synthesis of fatty acids and cholesterol. Additionally, hydroxycitric acid interacts with enzymes such as alpha-amylase and alpha-glucosidase, leading to a reduction in carbohydrate metabolism .
Cellular Effects
Hydroxycitric acid influences various cellular processes, including lipid metabolism and energy production. It has been shown to modulate lipid metabolism by inhibiting the synthesis of fatty acids and promoting the oxidation of fats. This compound also affects cell signaling pathways, particularly those involved in appetite regulation and energy balance. Hydroxycitric acid has been found to increase the release and availability of serotonin in the brain, which can help control appetite and improve mood .
Molecular Mechanism
At the molecular level, hydroxycitric acid exerts its effects primarily through the inhibition of ATP citrate lyase. By blocking this enzyme, hydroxycitric acid prevents the conversion of citrate into acetyl coenzyme A, thereby reducing the synthesis of fatty acids and cholesterol. This inhibition leads to a decrease in lipid accumulation and promotes the utilization of stored fats for energy. Additionally, hydroxycitric acid has been shown to bind to and inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion .
Dosage Effects in Animal Models
The effects of hydroxycitric acid vary with different dosages in animal models. At lower doses, hydroxycitric acid has been shown to reduce body weight gain and fat accumulation without significant adverse effects. At higher doses, hydroxycitric acid can lead to toxic effects, including testicular toxicity and gastrointestinal discomfort. These findings highlight the importance of determining the appropriate dosage for safe and effective use .
Metabolic Pathways
Hydroxycitric acid is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. By inhibiting ATP citrate lyase, hydroxycitric acid reduces the synthesis of fatty acids and cholesterol. This compound also affects the metabolism of carbohydrates by inhibiting alpha-amylase and alpha-glucosidase, leading to reduced carbohydrate digestion and absorption. These effects contribute to the overall metabolic benefits of hydroxycitric acid .
Transport and Distribution
Within cells and tissues, hydroxycitric acid is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream. Hydroxycitric acid interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, hydroxycitric acid can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Hydroxycitric acid is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in the cytosol, hydroxycitric acid inhibits ATP citrate lyase, reducing the synthesis of fatty acids. In the mitochondria, hydroxycitric acid can affect energy production and lipid oxidation. The subcellular localization of hydroxycitric acid is determined by specific targeting signals and post-translational modifications that direct it to these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxycitric acid can be synthesized through several methods, including solvent extraction and microbial production. The extraction process typically involves using solvents such as water, methanol, and acetone . The water extraction method has been found to be the most effective, yielding a high purity of hydroxycitric acid .
Industrial Production Methods: Industrial production of hydroxycitric acid involves extracting the compound from Garcinia cambogia. The process includes neutralizing the extract solution, washing hydroxy calcium citrate, performing acid hydrolysis, decolorizing, concentrating, refining, crystallizing, and finally drying and crushing the hydroxycitric acid . This method is suitable for mass production and ensures a high content of hydroxycitric acid .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxycitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It exists in both open and lactone forms, which can be exploited to construct complex molecular skeletons .
Common Reagents and Conditions: Common reagents used in reactions involving hydroxycitric acid include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from reactions involving hydroxycitric acid include its dimethyl esters, which have been shown to induce the production of broad-spectrum antibiotics in certain microbial strains .
Comparación Con Compuestos Similares
- Citric acid
- Malic acid
- Hibiscus acid
Hydroxycitric acid’s unique combination of properties makes it a valuable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276669, DTXSID601045116 | |
| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Hydroxycitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27750-10-3, 4373-35-7 | |
| Record name | (-)-Hydroxycitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcinia acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Hydroxycitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCITRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydroxycitric acid (HCA) is a potent competitive inhibitor of the enzyme ATP citrate lyase [, , , ]. This enzyme plays a crucial role in de novo lipogenesis, the process of converting excess carbohydrates into fatty acids. By inhibiting ATP citrate lyase, HCA reduces the availability of acetyl-CoA, a key building block for fatty acid synthesis [, , , ]. This inhibition can lead to a decrease in fatty acid production, potentially contributing to weight management [, , , ].
ANone: Hydroxycitric acid has the molecular formula C6H8O8 and a molecular weight of 208.12 g/mol.
A: Yes, hydroxycitric acid has four possible isomers: (−)-hydroxycitric acid (HCA), (+)-hydroxycitric acid, (−)-allo-hydroxycitric acid, and (+)-allo-hydroxycitric acid [, ]. The (−)-HCA isomer is the most commonly found in nature, particularly in the fruit rind of Garcinia cambogia [, ].
A: Techniques like high-performance liquid chromatography (HPLC) with ultraviolet detection are commonly used for the identification and quantification of HCA [, , ].
A: HCA can exist in both its free acid form and as a lactone. Studies have shown that heating can convert HCA to its lactone form []. Additionally, research has explored the use of ion-exchange resins for the separation and purification of HCA, suggesting the need for optimized conditions to maintain stability [].
A: While HCA itself isn't typically used as a catalyst, its primary application stems from its ability to inhibit the enzymatic activity of ATP citrate lyase, thereby modulating metabolic pathways related to fatty acid synthesis [, , , ].
A: Yes, computational techniques like flexible docking have been employed to predict the binding interactions between HCA and its target proteins, such as PPARα and PPARγ []. These studies can provide valuable insights into the molecular mechanisms underlying HCA's biological activity.
A: The specific isomeric form of HCA plays a crucial role in its biological activity. For instance, (−)-HCA exhibits greater inhibitory potency towards ATP citrate lyase compared to its other stereoisomers []. Understanding the SAR of HCA can help in developing more potent and selective inhibitors of this enzyme.
ANone: While this document focuses on the scientific aspects of HCA, it's important to consult relevant safety data sheets and regulatory guidelines for information on safe handling, storage, and disposal.
A: Studies in rats have shown that HCA is absorbed from the gastrointestinal tract and can influence glucose absorption []. Further research is needed to fully elucidate its ADME profile in humans.
A: Both in vitro and in vivo studies have been conducted to evaluate the potential benefits of HCA. Cell-based experiments using 3T3-L1 adipocytes have shown that HCA can modulate adipocyte differentiation and influence the expression of genes involved in lipid metabolism []. Animal studies, particularly in rodent models, have explored the effects of HCA on weight management, food intake, and lipid profiles [, , , ]. Clinical trials in humans have yielded mixed results regarding HCA's efficacy in promoting weight loss [].
ANone: As research on HCA continues, investigating potential resistance mechanisms, especially concerning its target enzyme ATP citrate lyase, will be essential.
ANone: This document focuses on the scientific aspects of HCA. For detailed information on the safety and potential toxicity of HCA, consult relevant safety data sheets, toxicological databases, and regulatory guidelines.
A: Researchers are exploring innovative drug delivery systems, such as ethosomes, to improve the topical delivery and skin accumulation of HCA []. These advancements aim to enhance the efficacy and target specificity of HCA.
ANone: Identifying specific biomarkers associated with HCA's effects on lipid metabolism and weight management could be valuable for monitoring treatment response and personalizing interventions.
A: High-performance liquid chromatography (HPLC) with UV detection is frequently employed for the quantification of HCA in various matrices, including plant extracts and formulated products [, , ].
ANone: While this document focuses on the biochemical and pharmacological aspects of HCA, evaluating its environmental impact and degradation pathways is crucial for ensuring its sustainable use.
A: The solubility of HCA can vary depending on the solvent and pH. Research suggests that its potassium salt exhibits enhanced solubility []. Understanding the dissolution and solubility profiles of HCA is essential for optimizing its formulation and bioavailability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














